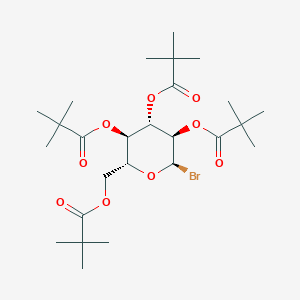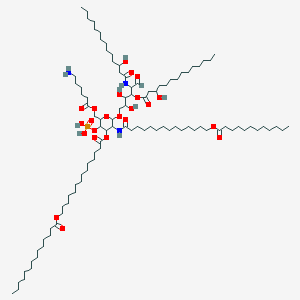
2-(4-壬基苯氧基)乙酸
概述
描述
2-(4-Nonylphenoxy)acetic acid is a chemical compound known for its surfactant properties. It is a non-ionic surfactant, which means it does not carry any charge. This compound is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .
科学研究应用
2-(4-Nonylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
作用机制
Target of Action
It is known that this compound is a derivative of acetic acid and is extensively used in diverse scientific research applications .
Mode of Action
It is known to be a non-ionic surfactant with good permeability and emulsifying properties . This suggests that it may interact with its targets by altering their surface properties, potentially influencing their function or interactions with other molecules.
Action Environment
The action, efficacy, and stability of 2-(4-Nonylphenoxy)acetic acid can be influenced by various environmental factors . For instance, its action as a surfactant could be affected by the presence of other compounds, the pH of the environment, and the temperature. Its stability could be influenced by factors such as light, heat, and the presence of other chemicals.
安全和危害
The compound can cause irritation to the eyes, respiratory system, and skin . Therefore, direct contact should be avoided, and if unintentional contact occurs, it should be immediately rinsed with clean water . Excessive contact can lead to symptoms such as difficulty breathing and dizziness . A well-ventilated working environment should be maintained, and protective equipment should be worn if necessary .
生化分析
Biochemical Properties
It is known to be a non-ionic surfactant with good permeability and emulsifying properties This suggests that it may interact with a variety of enzymes, proteins, and other biomolecules, potentially altering their function or activity
Cellular Effects
It is known to be corrosive to the skin and eyes of rabbits . This suggests that it may have significant effects on various types of cells and cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its influence by inhibiting the enzyme acetylcholinesterase This could lead to changes in gene expression and alterations in the activity of other biomolecules
Temporal Effects in Laboratory Settings
It is known to be stable for at least 2 hours This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
In a combined repeated dose toxicity study with the reproduction/developmental toxicity screening test in rats, 2-(4-Nonylphenoxy)acetic acid led to hyperplasia of the forestomach at 60 mg/kg body weight and day . Effects on fertility and developmental toxicity were not observed in this study . This suggests that the effects of 2-(4-Nonylphenoxy)acetic acid may vary with different dosages in animal models.
Metabolic Pathways
It is known that acetic acid, a related compound, can be produced from microbial fermentation of residual peptides and fats . This suggests that 2-(4-Nonylphenoxy)acetic acid may be involved in similar metabolic pathways.
Transport and Distribution
Given its properties as a non-ionic surfactant, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: 2-(4-Nonylphenoxy)acetic acid is typically synthesized through the ethoxylation of nonylphenol followed by esterification. The process involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate, which is then esterified with chloroacetic acid to produce 2-(4-Nonylphenoxy)acetic acid .
Industrial Production Methods: In an industrial setting, the production of 2-(4-Nonylphenoxy)acetic acid involves large-scale ethoxylation reactors where nonylphenol is reacted with ethylene oxide under controlled temperature and pressure conditions. The resulting nonylphenol ethoxylate is then subjected to esterification using chloroacetic acid in the presence of a catalyst to yield the final product .
化学反应分析
Types of Reactions: 2-(4-Nonylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Nonylphenol: Similar in structure but lacks the acetic acid group.
Nonylphenol ethoxylate: Similar but with varying lengths of ethoxylate chains.
Octylphenoxyacetic acid: Similar but with an octyl group instead of a nonyl group.
Uniqueness: 2-(4-Nonylphenoxy)acetic acid is unique due to its specific combination of a nonylphenol group with an acetic acid moiety, which imparts distinct surfactant properties and makes it particularly effective in reducing surface tension and enhancing solubility .
属性
IUPAC Name |
2-(4-nonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISAHDHKGPWBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062850 | |
| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3115-49-9 | |
| Record name | 4-Nonylphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Nonylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(4-nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nonylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (P-NONYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Nonylphenoxy)acetic acid interact with metal ions like Indium(III) and what makes it a potentially useful extractant?
A1: 2-(4-Nonylphenoxy)acetic acid (AO) acts as an efficient extractant for specific metal ions due to its ability to form complexes with them. The research demonstrates that AO selectively extracts Indium(III) and Gallium(III) over Zinc(II) from acidic solutions. [] This selectivity likely stems from the specific size and charge density of these metal ions and their affinity for the carboxylic acid group within AO. The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase, where it forms a complex with AO. The study specifically reveals that Indium(III) interacts with AO through the following reaction:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)





![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)







